molecular formula C11H12O2 B1581628 1-Phenylpentane-2,4-dione CAS No. 3318-61-4

1-Phenylpentane-2,4-dione

Cat. No.: B1581628
CAS No.: 3318-61-4
M. Wt: 176.21 g/mol
InChI Key: NROOHYGFTHTDFF-UHFFFAOYSA-N
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Description

1-Phenylpentane-2,4-dione, also known as 1-Phenyl-1,4-pentanedione, is an organic compound with the molecular formula C11H12O2. It is a diketone, meaning it contains two ketone functional groups.

Preparation Methods

1-Phenylpentane-2,4-dione can be synthesized through several methods. One common synthetic route involves the Claisen condensation of acetophenone with ethyl acetate, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong base such as sodium ethoxide in ethanol, followed by acidification .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

1-Phenylpentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-Phenylpentane-2,4-dione involves its interaction with various molecular targets. As a diketone, it can form complexes with metal ions and participate in coordination chemistry.

Comparison with Similar Compounds

1-Phenylpentane-2,4-dione can be compared with other diketones such as 2,4-pentanedione and benzil. While 2,4-pentanedione is a simpler diketone with a shorter carbon chain, benzil is a more complex diketone with two phenyl groups. The unique structure of this compound, with its phenyl and pentane groups, gives it distinct chemical properties and reactivity .

Similar compounds include:

Properties

IUPAC Name

1-phenylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROOHYGFTHTDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062973
Record name 2,4-Pentanedione, 1-phenyl-
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3318-61-4
Record name 1-Phenyl-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3318-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pentanedione, 1-phenyl-
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Record name 2,4-Pentanedione, 1-phenyl-
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Record name 2,4-Pentanedione, 1-phenyl-
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Record name 1-phenylpentane-2,4-dione
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Synthesis routes and methods I

Procedure details

To a solution of NaNH2 (19.02 g, 480 mmol) in anhydrous ether (400 mL) under N2 at −5° C. was added dropwise ethyl phenylacetate (19.2 g, 150 mmol) and then acetone (21.23 g, 370 mmol) with vigorous stirring. After addition, the reaction mixture was stirred at room temperature overnight. The mixture was then acidified to pH 4.0-5.0 with 1N HCl. The organic layer was separated and concentrated in vacuo. The crude product was purified by silica gel chromatography to give 1-phenyl-2,4-pentanedione (18.32 g, 44%). 1H NMR (400 MHz, CDCl3-d3) δ 15.49 (br s, 1H), 7.33-7.45 (m, 5H), 5.53 (s, 1H), 3.66 (s, 2H), 2.10 (s, 3H).
[Compound]
Name
NaNH2
Quantity
19.02 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
21.23 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium (28 g) was added in small portions to a solution of ethyl phenylacetate (600 g, 3.66 moles) and acetone (70.7 g, 1.22 moles) under nitrogen, was dissolved at 30°-40° C. with stirring for 1 hour and then the mixture was reacted at 70°-80° C. for 4.5 hours. The reaction mixture was taken up in H2O (1.2 l), neutralized with dilute hydrochloric acid and extracted with chloroform. The organic layer was washed with H2O, dried over anhydrous MgSO4 and then evaporated. The residue was distilled under reduced pressure to give 53.2 g of the desired product as a colorless oil having a boiling point of 142°-146° C./15 mmHg. [Lit.: bp. 133°-136° C./10 mmHg; K. G. Hampton, T. M. Harris, C. R. Hauser, Org. Synth., 51., 128 (1971).]
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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